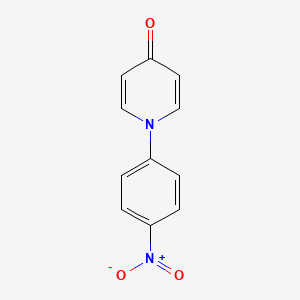
1-(4-Nitro-phenyl)-1H-pyridin-4-one
Cat. No. B8530058
M. Wt: 216.19 g/mol
InChI Key: GUXAPBDBJCHVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07741341B2
Procedure details


To a solution of 10 g 1-(4-Nitro-phenyl)-1H-pyridin-4-one in 510 mL ethyl acetate and 26 mL ethanol, 52.1 g SnCl2 dihydrate were added and the reaction mixture was heated to reflux for 6 h. Then, after cooling to RT the solvents were removed under reduced pressure. The residue was taken-up in 100 mL aqueous NaHCO3 solution and 200 mL ethyl acetate were added. The inorganic precipitate was filtered off and the solids were washed with ethyl acetate. After separation of the organic layer, the aqueous layer of the filtrate was extracted with ethyl acetate (2×100 ml) and with DCM (3×150 ml). The combined organic layers were dried over Na2SO4 and the solvents were removed under reduced pressure. The remaining product was pure enough for the next reaction step. Yield: 6 g.

[Compound]
Name
SnCl2 dihydrate
Quantity
52.1 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:15]=[CH:14][C:13](=[O:16])[CH:12]=[CH:11]2)=[CH:6][CH:5]=1)([O-])=O>C(OCC)(=O)C.C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:11]=[CH:12][C:13](=[O:16])[CH:14]=[CH:15]2)=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1C=CC(C=C1)=O
|
[Compound]
|
Name
|
SnCl2 dihydrate
|
|
Quantity
|
52.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
510 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 h
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
200 mL ethyl acetate were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The inorganic precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separation of the organic layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer of the filtrate was extracted with ethyl acetate (2×100 ml) and with DCM (3×150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining product was pure enough for the next reaction step
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)N1C=CC(C=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

